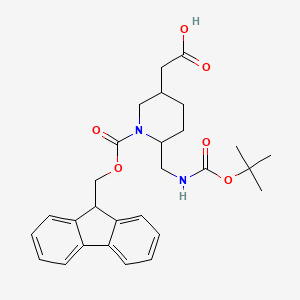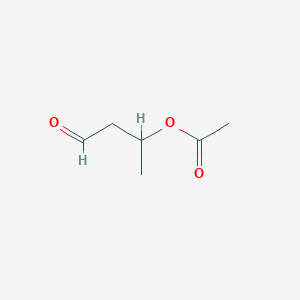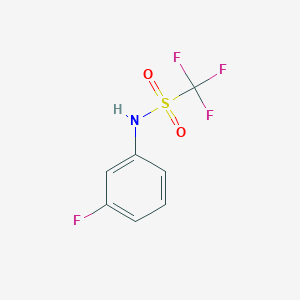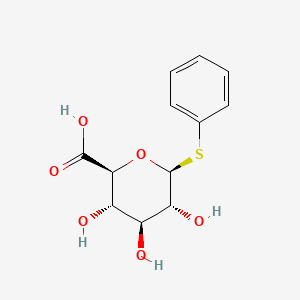
Prosetin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prosetin is an investigational drug primarily being developed for the treatment of amyotrophic lateral sclerosis (ALS). It is an orally administered blocker of mitogen-activated protein kinase kinase kinase kinase (MAP4K), which is under investigation for its potential neuroprotective effects .
准备方法
The synthesis of Prosetin involves multiple steps to ensure its efficacy and stability. The preparation methods typically include:
Synthetic Routes: The synthesis of this compound involves the use of various organic reactions to construct the core structure of the compound. These reactions may include nucleophilic substitution, oxidation, and reduction reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This includes optimizing the reaction conditions to maximize yield and purity while minimizing the production of by-products.
化学反应分析
Prosetin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
Prosetin has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of various organic reactions. Its unique structure allows researchers to investigate the effects of different reaction conditions on its chemical behavior.
Biology: In biology, this compound is used to study the effects of MAP4K inhibition on cellular processes. Researchers use this compound to investigate the role of MAP4K in cell signaling pathways and its potential as a therapeutic target for various diseases.
Medicine: In medicine, this compound is being investigated for its potential to treat neurodegenerative diseases such as ALS. .
Industry: In the pharmaceutical industry, this compound is being developed as a potential drug candidate for the treatment of ALS. Its unique properties make it a promising candidate for further development and commercialization.
作用机制
Prosetin exerts its effects by inhibiting the activity of MAP4K, a protein kinase involved in various cellular processes. By blocking MAP4K, this compound can reduce endoplasmic reticulum (ER) stress and protect motor neurons from degeneration . This mechanism of action makes this compound a potential therapeutic agent for neurodegenerative diseases such as ALS.
相似化合物的比较
Prosetin is unique compared to other similar compounds due to its ability to cross the blood-brain barrier and target motor neurons directly. Similar compounds include:
MAP4K Inhibitors: Other MAP4K inhibitors have been developed, but this compound’s ability to penetrate the brain and its specificity for motor neurons make it unique.
Neuroprotective Agents: this compound is compared to other neuroprotective agents that aim to reduce ER stress and protect neurons. its specific mechanism of action and brain-penetrant properties set it apart from other compounds.
属性
分子式 |
C26H27ClN4O |
|---|---|
分子量 |
447.0 g/mol |
IUPAC 名称 |
2-[4-[[4-[3-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C26H27ClN4O/c27-23-3-1-2-21(14-23)25-17-29-26-24(25)15-22(16-28-26)20-6-4-19(5-7-20)18-31-10-8-30(9-11-31)12-13-32/h1-7,14-17,32H,8-13,18H2,(H,28,29) |
InChI 键 |
VZJUKEQMHBEIKH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC(=CC=C5)Cl)N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)




![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)

![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
